5-Bromo-2-methylpyrimidine-4-carbaldehyde
Description
Contextual Significance of Pyrimidine (B1678525) Derivatives in Chemical Research
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a fundamental scaffold in a vast number of biologically crucial molecules. researchgate.netgrowingscience.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (Vitamin B1), and a wide spectrum of pharmacologically active agents. growingscience.com The inherent biological relevance of the pyrimidine core has made it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in potent, orally bioavailable drugs.
The significance of pyrimidine derivatives extends across a multitude of therapeutic areas. They are foundational to the development of anticancer agents, antivirals, antimicrobials, and cardiovascular drugs. gsconlinepress.com A notable class of modern therapeutics, kinase inhibitors, frequently incorporates the pyrimidine scaffold to interact with the ATP-binding site of kinases, enzymes that are often dysregulated in diseases like cancer. ed.ac.ukacs.org The planar nature of the pyrimidine ring, combined with its capacity for hydrogen bonding and substitution at various positions, allows for the fine-tuning of a molecule's steric and electronic properties to achieve high affinity and selectivity for biological targets. arabjchem.org Consequently, the synthesis of novel pyrimidine derivatives remains a vibrant and highly competitive area of chemical research. jchemrev.com
Historical Perspective on Substituted Pyrimidine-4-carbaldehyde (B152824) Chemistry
The history of pyrimidine chemistry dates back to the 19th century, with the systematic study beginning in the 1880s. bu.edu.eg Early syntheses typically involved the condensation of 1,3-dicarbonyl compounds with amidines, ureas, or guanidines to construct the pyrimidine ring. bu.edu.eg These foundational methods laid the groundwork for the creation of a vast library of pyrimidine-containing molecules.
The introduction of a carbaldehyde group at the 4-position of the pyrimidine ring represented a significant advancement, providing a versatile chemical handle for further molecular elaboration. The development of reliable methods for the synthesis of pyrimidine-4-carbaldehydes has been a focus of considerable research. thieme-connect.com Key synthetic strategies include the chemoselective oxidation of 4-hydroxymethylpyrimidines and the Riley oxidation of 4-methylpyrimidines using selenium dioxide. thieme-connect.com These methods allow for the efficient installation of the aldehyde functionality, which can then be employed in a wide array of subsequent chemical transformations. The formyl group serves as a gateway to generate diverse substituents such as alkynes, nitriles, and various heterocyclic rings through condensation and cyclization reactions. thieme-connect.com This versatility has cemented the role of substituted pyrimidine-4-carbaldehydes as key intermediates in the synthesis of complex heterocyclic systems.
Strategic Positioning of 5-Bromo-2-methylpyrimidine-4-carbaldehyde as a Key Synthon
This compound is strategically positioned as a key synthon due to the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.
| Functional Group | Position | Reactivity and Synthetic Utility |
| Carbaldehyde | 4 | Susceptible to nucleophilic attack, enabling chain extension, formation of imines, and participation in various condensation reactions (e.g., Knoevenagel, Wittig). |
| Bromine | 5 | A versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. |
| Methyl | 2 | Can be a site for functionalization, for example, through oxidation or condensation reactions, although it is generally less reactive than the aldehyde. It also influences the electronic properties of the pyrimidine ring. |
The presence of the bromine atom is particularly significant. Halogenated pyrimidines are crucial precursors for nucleophilic aromatic substitution (SNAr) reactions and, more prominently, for palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The ability to introduce diverse substituents at the 5-position via the bromo group, while simultaneously or sequentially modifying the aldehyde at the 4-position, provides a powerful strategy for generating molecular diversity. This multi-faceted reactivity makes this compound an ideal building block for the construction of libraries of complex molecules for high-throughput screening in drug discovery programs.
Overview of Research Trajectories for this compound
The research trajectories for this compound and structurally related compounds are primarily directed towards the synthesis of biologically active molecules, with a strong emphasis on kinase inhibitors and modulators of other important drug targets like G protein-coupled receptors (GPCRs).
Kinase Inhibitor Synthesis: The pyrimidine core is a well-established scaffold for kinase inhibitors. ed.ac.ukacs.org Research has shown that bromo-pyrimidine analogues serve as excellent starting points for the synthesis of potent tyrosine kinase inhibitors. arabjchem.orgresearchgate.net For instance, the bromine atom can be utilized in Suzuki or Sonogashira coupling reactions to introduce larger aromatic or heteroaromatic moieties that can occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity. acs.org The aldehyde group can be converted into other functionalities, such as amides or other heterocyclic rings, to form crucial hydrogen bonds with the hinge region of the kinase. arabjchem.org
GPCR Modulator Development: G protein-coupled receptors are another major class of drug targets. nih.gov The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, is a growing area of research. nih.gov The structural diversity that can be generated from this compound makes it an attractive scaffold for the discovery of novel GPCR modulators. The ability to build out from multiple points on the pyrimidine ring allows for the creation of three-dimensional structures that can effectively interact with the complex topologies of GPCRs.
Library Synthesis for Drug Discovery: A significant research trajectory involves the use of this synthon to create libraries of diverse compounds for screening against a wide range of biological targets. nih.gov The predictable and reliable reactivity of the functional groups on this compound makes it amenable to automated and parallel synthesis techniques, accelerating the drug discovery process.
Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN2O |
|---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
5-bromo-2-methylpyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c1-4-8-2-5(7)6(3-10)9-4/h2-3H,1H3 |
InChI Key |
NAABPDGPLMHFRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)C=O)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Methylpyrimidine 4 Carbaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a detailed map of atomic connectivity and spatial relationships can be constructed.
One-Dimensional NMR Techniques (¹H, ¹³C) for Comprehensive Assignment
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Bromo-2-methylpyrimidine-4-carbaldehyde is expected to show three distinct signals corresponding to the aldehyde proton, the pyrimidine (B1678525) ring proton, and the methyl group protons.
The aldehyde proton (-CHO) is anticipated to resonate at the most downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. This signal would appear as a singlet.
The pyrimidine ring proton (H-6) would appear as a singlet in the aromatic region, likely between δ 8.5 and 9.0 ppm. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atom, the bromine atom at position 5, and the aldehyde group at position 4.
The methyl protons (-CH₃) at position 2 would give rise to a singlet further upfield, typically in the range of δ 2.5 to 3.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the chemical environment of each of the six carbon atoms in the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon.
The carbonyl carbon (C-4 carbaldehyde) is expected to be the most downfield signal, typically appearing between δ 185 and 195 ppm.
The aromatic carbons of the pyrimidine ring will resonate in the region of approximately δ 110 to 170 ppm. The carbon bearing the bromine atom (C-5) would be significantly influenced by the halogen's electronic effects. The quaternary carbons (C-2 and C-4) will also have distinct chemical shifts. The specific assignments can be confirmed using two-dimensional NMR techniques. For instance, C-2, attached to the methyl group, and C-4, attached to the aldehyde group, would likely appear around δ 160-170 ppm, while the protonated C-6 would be further upfield. The C-5 attached to the bromine would be expected in the lower field part of the aromatic region.
The methyl carbon (-CH₃) will be observed at the most upfield region of the spectrum, typically between δ 20 and 30 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and substituted pyrimidine systems.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -CHO | 9.5 - 10.5 (s, 1H) | 185 - 195 |
| C6-H | 8.5 - 9.0 (s, 1H) | 155 - 165 |
| C2-CH₃ | 2.5 - 3.0 (s, 3H) | 20 - 30 |
| C2 | - | 165 - 175 |
| C4 | - | 160 - 170 |
| C5 | - | 115 - 125 |
Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC) for Connectivity and Proximity Studies
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule, resolving any ambiguities from the 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, the COSY spectrum would be relatively simple, as there are no direct proton-proton couplings between the isolated aldehyde, ring, and methyl protons. Therefore, no cross-peaks would be expected, confirming the singlet nature of all proton signals.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals. We would expect to see correlations between:
The aldehyde proton signal and the carbonyl carbon signal.
The H-6 proton signal and the C-6 carbon signal.
The methyl proton signals and the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is invaluable for piecing together the molecular skeleton. Key expected correlations for this compound would include:
The aldehyde proton showing correlations to the C-4 and C-5 carbons.
The H-6 proton showing correlations to the C-4 and C-5 carbons, and potentially to C-2.
The methyl protons showing correlations to the C-2 and potentially the adjacent ring nitrogen (N1 or N3) in a ¹H-¹⁵N HMBC.
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Proton (¹H) | Correlated Atom(s) | Information Gained |
|---|---|---|---|
| COSY | -CHO, H-6, -CH₃ | None | Confirms isolated spin systems |
| HSQC | -CHO | C-aldehyde | Direct C-H bond connectivity |
| H-6 | C-6 | Direct C-H bond connectivity | |
| -CH₃ | C-methyl | Direct C-H bond connectivity | |
| HMBC | -CHO | C-4, C-5 | Connectivity of aldehyde group |
| H-6 | C-4, C-5, C-2 | Connectivity of the pyrimidine ring | |
| -CH₃ | C-2, N1/N3 | Position of the methyl group |
Advanced Heteronuclear NMR Studies (e.g., ¹⁵N NMR)
Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within the pyrimidine ring. The chemical shifts of the two nitrogen atoms in this compound would be distinct due to their different neighboring substituents. chemicalbook.com The nitrogen adjacent to the methyl group (N1 or N3) would have a different chemical shift compared to the nitrogen adjacent to the aldehyde-bearing carbon. chemicalbook.com Substituent effects on ¹⁵N chemical shifts in pyrimidines are well-documented and can be used to predict the approximate chemical shift ranges. chemicalbook.com For pyrimidine derivatives, ¹⁵N chemical shifts are typically observed in a broad range, and the specific values for this compound would be sensitive to the electronic effects of the bromo, methyl, and carbaldehyde groups.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways upon ionization.
Electrospray Ionization (ESI) and Electron Impact (EI) Mass Spectrometry
Electrospray Ionization (ESI): This soft ionization technique is typically used for polar and thermally labile molecules. In positive ion mode ESI-MS, this compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺. The high resolution of the measurement would allow for the confirmation of the elemental formula C₆H₅BrN₂O. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Electron Impact (EI): EI is a harder ionization technique that leads to more extensive fragmentation. The mass spectrum would show a molecular ion peak (M⁺) with the characteristic bromine isotopic pattern. The fragmentation pattern would provide valuable structural information.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a prominent fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). This allows for a detailed investigation of the fragmentation pathways.
For this compound, the fragmentation in both EI-MS and MS/MS experiments would likely proceed through several key pathways:
Loss of the aldehyde group: A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical followed by the loss of carbon monoxide, or the direct loss of the CHO radical (29 Da).
Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment ion corresponding to the loss of a bromine radical (79 or 81 Da).
Cleavage of the pyrimidine ring: The heterocyclic ring can undergo characteristic fragmentation, often involving the loss of small neutral molecules like HCN.
Loss of the methyl group: Cleavage of the C-CH₃ bond could also be observed, leading to the loss of a methyl radical (15 Da).
The analysis of the product ions in the MS/MS spectrum would allow for the construction of a detailed fragmentation scheme, providing further confirmation of the proposed structure.
Table 3: Potential Fragmentation Pathways of this compound in Mass Spectrometry
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|---|
| [M]⁺ | H· | [M-1]⁺ | Acylium ion |
| [M-1]⁺ | CO | [M-29]⁺ | Brominated pyrimidine radical cation |
| [M]⁺ | CHO· | [M-29]⁺ | Brominated pyrimidine radical cation |
| [M]⁺ | Br· | [M-79/81]⁺ | Methylpyrimidine-carbaldehyde cation |
| [M]⁺ | CH₃· | [M-15]⁺ | Bromo-pyrimidine-carbaldehyde cation |
X-ray Crystallography for Definitive Solid-State Structure Determination
There is no publicly available single-crystal X-ray diffraction data for this compound in prominent crystallographic databases. Consequently, a definitive determination of its solid-state structure, including precise bond lengths, bond angles, and unit cell parameters, has not been documented.
Molecular Conformation and Torsion Angle Analysis
Without experimental crystallographic data, a detailed analysis of the molecular conformation and specific torsion angles of this compound in the solid state is not possible. Such an analysis would require the precise atomic coordinates of the molecule within a crystal lattice, which are currently unreported.
Crystal Packing and Intermolecular Interactions
An analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding or halogen bonding, is contingent on the availability of crystallographic data. As no such data has been published for this compound, a description of its supramolecular assembly in the solid state cannot be provided.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Molecular Interactions
A search of spectroscopic databases and scientific literature did not yield any experimental FT-IR or Raman spectra specifically for this compound. While the expected vibrational modes can be predicted based on its functional groups (pyrimidine ring, methyl group, aldehyde group, C-Br bond), there is no published data to confirm these assignments or to analyze molecular interactions through vibrational spectroscopy.
Table 1: Anticipated Vibrational Modes of this compound (Hypothetical)
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretching | 1680 - 1715 |
| Aldehyde (C-H) | Stretching | 2700 - 2850 |
| Pyrimidine Ring (C=N, C=C) | Stretching | 1400 - 1650 |
| Methyl (C-H) | Asymmetric/Symmetric Stretching | 2850 - 3000 |
| Methyl (C-H) | Asymmetric/Symmetric Bending | 1375 - 1470 |
| C-Br | Stretching | 500 - 650 |
Note: This table is predictive and not based on experimental data for the title compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
There is no available literature detailing the experimental electronic absorption (UV-Vis) or emission (fluorescence) spectra of this compound. Therefore, its photophysical properties, such as maximum absorption and emission wavelengths, molar absorptivity, quantum yield, and excited-state lifetime, have not been characterized. Studies on other pyrimidine derivatives suggest that electronic transitions are likely to be of π → π* and n → π* character, but specific data for the title compound is absent. researchgate.netacs.orgacs.org
Table 2: Summary of Available Data for this compound
| Analytical Technique | Availability of Experimental Data |
|---|---|
| X-ray Crystallography | Not Available |
| FT-IR Spectroscopy | Not Available |
| Raman Spectroscopy | Not Available |
| UV-Vis Spectroscopy | Not Available |
Reactivity and Transformations of 5 Bromo 2 Methylpyrimidine 4 Carbaldehyde As a Versatile Synthon
Reactions Involving the Aldehyde Functionality (–CHO)
The aldehyde group is a primary site for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. These reactions are fundamental to extending the carbon skeleton and introducing new functional groups.
Reductions to Corresponding Alcohols and Hydrocarbon Derivatives
The aldehyde functionality of 5-Bromo-2-methylpyrimidine-4-carbaldehyde can be readily reduced to a primary alcohol or completely deoxygenated to a methyl group, depending on the reducing agent and reaction conditions employed.
Reduction to Alcohol: The selective reduction of the aldehyde to the corresponding primary alcohol, (5-bromo-2-methylpyrimidin-4-yl)methanol (B13902728), is typically achieved using mild hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, offering high chemoselectivity for the carbonyl group while leaving the pyrimidine (B1678525) ring and the bromo substituent intact. researchgate.netchemscene.com The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature.
Reaction Scheme: this compound + NaBH₄ → (5-bromo-2-methylpyrimidin-4-yl)methanol
Reduction to Hydrocarbon: Complete reduction of the aldehyde to a methyl group (a hydrocarbon derivative) can be accomplished under more forcing conditions. The Wolff-Kishner and Clemmensen reductions are classical methods for such transformations.
The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, followed by treatment with a strong base at high temperatures. nih.govnih.govevitachem.com This method is suitable for substrates that are stable to harsh basic conditions.
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is effective for aryl-alkyl ketones and some aromatic aldehydes. wikipedia.orggoogle.comredalyc.orgnih.gov However, the strongly acidic conditions may not be compatible with all substrates.
| Reduction Type | Reagent(s) | Product | Typical Conditions |
| Aldehyde to Alcohol | Sodium borohydride (NaBH₄) | (5-bromo-2-methylpyrimidin-4-yl)methanol | Methanol or Ethanol, Room Temperature |
| Aldehyde to Hydrocarbon (Wolff-Kishner) | Hydrazine (B178648) (N₂H₄), strong base (e.g., KOH) | 5-Bromo-2,4-dimethylpyrimidine (B1281485) | High temperature in a high-boiling solvent (e.g., ethylene (B1197577) glycol) |
| Aldehyde to Hydrocarbon (Clemmensen) | Zinc amalgam (Zn(Hg)), conc. HCl | 5-Bromo-2,4-dimethylpyrimidine | Reflux in concentrated HCl |
Oxidations to Carboxylic Acid Derivatives
The aldehyde group can be oxidized to a carboxylic acid, providing a handle for further functionalization, such as amide or ester formation. Strong oxidizing agents are typically required for this transformation. A common method for the oxidation of aromatic aldehydes is the use of potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidic workup.
The resulting 5-bromo-2-methylpyrimidine-4-carboxylic acid is a valuable intermediate in medicinal and agricultural chemistry. nih.gov For instance, it has been synthesized from acetamidine (B91507) hydrochloride and mucobromic acid, yielding the product as a brown solid. chemicalbook.com
Reaction Scheme: this compound + Oxidizing Agent → 5-Bromo-2-methylpyrimidine-4-carboxylic acid
| Oxidizing Agent | Product | Typical Conditions |
| Potassium permanganate (KMnO₄) | 5-Bromo-2-methylpyrimidine-4-carboxylic acid | Basic aqueous solution, followed by acidification |
| Silver(I) oxide (Ag₂O) | 5-Bromo-2-methylpyrimidine-4-carboxylic acid | Basic aqueous solution |
Condensation Reactions with Nitrogen Nucleophiles (Imines, Hydrazones, Oximes, Schiff Bases)
The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form various C=N double-bonded compounds. These reactions are typically catalyzed by a small amount of acid.
Imines (Schiff Bases): The reaction with primary amines (R-NH₂) leads to the formation of imines, also known as Schiff bases. redalyc.orgorganic-chemistry.orgrsc.orgu-szeged.hunih.govnih.gov These compounds are versatile intermediates in organic synthesis and are also investigated for their biological activities. The synthesis is often carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent like ethanol, with a catalytic amount of glacial acetic acid.
Hydrazones: Condensation with hydrazine (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) yields hydrazones. nih.gov Hydrazones are important intermediates, for example, in the Wolff-Kishner reduction.
Oximes: The reaction with hydroxylamine (B1172632) (H₂N-OH) produces oximes. Oximes are crystalline solids and can be useful for the characterization and purification of aldehydes.
| Nitrogen Nucleophile | Product Type | General Reaction Conditions |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ethanol, catalytic acid, reflux |
| Hydrazine (H₂N-NH₂) | Hydrazone | Ethanol, reflux |
| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | Ethanol, reflux |
| Hydroxylamine (H₂N-OH) | Oxime | Aqueous ethanol, mild heating |
Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Knoevenagel, Aldol (B89426) Condensations)
The aldehyde functionality is an excellent electrophile for various carbon-carbon bond-forming reactions, allowing for the extension of the carbon framework.
Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert the aldehyde into an alkene. libretexts.orgnih.gov The geometry of the resulting alkene depends on the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. The most common application is the introduction of a methylene (B1212753) group using methylenetriphenylphosphorane. libretexts.org
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion to produce alkenes, generally with high (E)-stereoselectivity. wikipedia.orgalfa-chemistry.combeilstein-journals.orgwikipedia.orgnumberanalytics.comresearchgate.netorganic-chemistry.org This reaction is often preferred over the Wittig reaction due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.org
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile (B47326), diethyl malonate) in the presence of a weak base as a catalyst. nih.govnih.govorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.gov The initial adduct typically undergoes dehydration to yield an α,β-unsaturated product. The reaction is valuable for the synthesis of electron-deficient alkenes. wikipedia.org
Aldol Condensation: While less common for aromatic aldehydes without α-hydrogens, this compound can act as the electrophilic partner in a crossed or directed aldol condensation with an enolizable ketone or aldehyde.
| Reaction Type | Reagent(s) | Product Type | Key Features |
| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHR) | Alkene | Stereochemistry depends on ylide stability. |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | (E)-Alkene (typically) | Water-soluble byproduct simplifies workup. |
| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CN)₂) | α,β-Unsaturated compound | Catalyzed by weak bases. |
| Aldol Condensation | Enolizable carbonyl compound | β-Hydroxy carbonyl or α,β-unsaturated carbonyl | Forms a new C-C bond. |
Cyanohydrin Formation and Subsequent Conversions
The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound leads to the formation of a cyanohydrin. This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻) as the active nucleophile.
The resulting cyanohydrin is a versatile intermediate. The nitrile group can be hydrolyzed under acidic or basic conditions to afford an α-hydroxy carboxylic acid. Alternatively, the nitrile can be reduced, for example with lithium aluminum hydride (LiAlH₄), to yield a β-amino alcohol.
Reaction Scheme: this compound + HCN ⇌ 5-Bromo-2-methyl-α-hydroxypyrimidine-4-acetonitrile
Reactions Involving the Bromine Substituent (–Br)
The bromine atom on the pyrimidine ring is susceptible to displacement through various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromo-pyrimidine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. mdpi.com This is a widely used method for the synthesis of biaryl compounds.
Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of the aryl bromide with a terminal alkyne, leading to the formation of an arylated alkyne. rsc.orgnih.govgoogle.comresearchgate.netbeilstein-journals.org
Heck Coupling: The Heck reaction is a palladium-catalyzed C-C coupling between the aryl bromide and an alkene in the presence of a base. nih.govu-szeged.huorganic-chemistry.orgresearchgate.netresearchgate.net This reaction typically yields a substituted alkene with high trans selectivity.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine. wikipedia.orgnih.govalfa-chemistry.combeilstein-journals.orgorganic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.netnih.gov It is a powerful method for the synthesis of arylamines.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboron reagent (e.g., R-B(OH)₂) | Pd catalyst, base | Aryl-substituted pyrimidine |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) cocatalyst, base | Alkynyl-substituted pyrimidine |
| Heck | Alkene (e.g., styrene) | Pd catalyst, base | Alkenyl-substituted pyrimidine |
| Buchwald-Hartwig | Amine (R-NH₂) | Pd catalyst, ligand, base | Amino-substituted pyrimidine |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the C5 position serves as an excellent handle for these transformations. The aldehyde group generally remains intact under typical cross-coupling conditions, highlighting the chemoselectivity of these methods.
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C(sp²)–C(sp²) bonds, owing to the stability and low toxicity of the requisite organoboron reagents. berkeley.edu This reaction is highly effective for the arylation of this compound, enabling the synthesis of a wide array of 5-aryl-2-methylpyrimidine-4-carbaldehydes.
The reaction typically involves the coupling of the bromopyrimidine with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. berkeley.edumdpi.com The aldehyde functionality is generally tolerant of these reaction conditions. Studies on similar substrates, such as 4-bromothiophene-2-carbaldehyde, have shown that catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in combination with a base like potassium phosphate (K₃PO₄) effectively yield the desired biaryl products. wikipedia.org For pyrimidine-based systems, Pd(PPh₃)₄ with K₃PO₄ in a solvent like 1,4-dioxane (B91453) has been shown to be effective. organic-chemistry.org The choice of catalyst, ligand, and base can be optimized to achieve high yields, even with electronically diverse arylboronic acids.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling Data inferred from analogous reactions on similar heterocyclic aldehydes.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | --- | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | Toluene/H₂O | 100-110 |
The Sonogashira coupling provides a direct route to synthesize arylalkynes by coupling an aryl halide with a terminal alkyne. libretexts.orgresearchgate.net This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org For this compound, this transformation allows for the introduction of an alkynyl moiety at the C5 position, a common structural motif in pharmaceuticals and organic materials. researchgate.net
The reaction is generally carried out under mild conditions, often at room temperature, which helps to preserve the sensitive aldehyde group. libretexts.org Common catalytic systems include Pd(PPh₃)₂Cl₂/CuI with an amine base such as triethylamine (B128534) (Et₃N), which can also serve as the solvent. researchgate.net The development of copper-free Sonogashira protocols has further broadened the scope and functional group tolerance of this reaction. researchgate.net Research on similar 2-amino-3-bromopyridines has shown that Pd(CF₃COO)₂ with PPh₃ and CuI in DMF at elevated temperatures can also provide excellent yields of the corresponding 3-alkynylpyridines. researchgate.net
Table 2: Typical Conditions for Sonogashira Coupling Data based on standard protocols for aryl bromides.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N / DMF | Room Temp. to 100°C |
| Pd(OAc)₂ | CuI | Cs₂CO₃ | Acetonitrile (B52724) | 60°C |
| Pd(PPh₃)₄ | CuI | Diethylamine | THF | Room Temp. |
The Heck reaction is a palladium-catalyzed method for the C-C coupling of an aryl or vinyl halide with an alkene in the presence of a base. fishersci.co.uknih.gov This reaction facilitates the introduction of alkenyl (vinyl) groups at the C5 position of the pyrimidine ring, leading to the formation of substituted styrenes and other conjugated systems. A key advantage of the Heck reaction is its excellent stereoselectivity, typically favoring the formation of the trans-alkene product. fishersci.co.uk
The reaction conditions usually involve a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst, a phosphine (B1218219) ligand, and an organic or inorganic base like triethylamine or sodium acetate. organicreactions.org The presence of the aldehyde group on the pyrimidine ring is generally compatible with Heck reaction conditions, although care must be taken to avoid potential side reactions at higher temperatures. The reaction is versatile, allowing for the use of various activated alkenes such as acrylates, styrenes, and acrylonitriles. fishersci.co.uk
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with a primary or secondary amine in the presence of a strong base. mdpi.comlibretexts.org This reaction is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. mdpi.com For this compound, this reaction enables the direct introduction of a wide variety of amino groups at the C5 position.
The success of the Buchwald-Hartwig amination often depends on the careful selection of the palladium precursor, a sterically hindered phosphine ligand (e.g., XPhos, SPhos), and a suitable base (e.g., sodium tert-butoxide, cesium carbonate). researchgate.net The reaction is generally tolerant of various functional groups, but the aldehyde in the substrate could potentially undergo side reactions, such as aldol condensation, under the strongly basic conditions employed. Therefore, milder bases or carefully controlled reaction conditions may be necessary to achieve high yields of the desired 5-amino-2-methylpyrimidine-4-carbaldehyde derivative.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This pathway is typically feasible only when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The reactivity towards SNAr is further enhanced in this compound by the electron-withdrawing nature of the C4-carbaldehyde group.
This electronic setup makes the pyrimidine ring susceptible to attack by strong nucleophiles. A study on the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) demonstrated that SNAr reactions proceed readily under mild conditions. masterorganicchemistry.comwikipedia.org In this system, chlorine atoms are displaced by amines (amination) and alkoxides (solvolysis), showing that the aldehyde group is compatible with these conditions. masterorganicchemistry.comwikipedia.org By analogy, it is expected that the bromine atom in this compound could be displaced by various nucleophiles, such as alkoxides, thiolates, and amines, particularly under thermal or base-catalyzed conditions. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose stability is enhanced by the pyrimidine nitrogens and the carbaldehyde group. masterorganicchemistry.comias.ac.in
Organometallic Reagent Formation and Subsequent Reactions
The transformation of the C-Br bond into an organometallic species opens up an entirely different set of synthetic possibilities, allowing the pyrimidine ring to act as a nucleophile or a carbanion equivalent.
The direct formation of highly reactive Grignard or organolithium reagents from this compound is generally not feasible. These reagents are strong bases and nucleophiles that would readily and irreversibly add to the electrophilic aldehyde group of another starting material molecule. Therefore, a protection-deprotection strategy is required. The aldehyde can be converted into a non-electrophilic protecting group, such as an acetal, which is stable to the conditions of organometallic reagent formation.
Once the aldehyde is protected, the bromo-pyrimidine can be converted into:
Grignard Reagent (R-MgBr): By reacting the protected compound with magnesium metal in an ether solvent like THF.
Organolithium Reagent (R-Li): Typically formed via lithium-halogen exchange by treating the protected aryl bromide with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures (-78 °C).
These newly formed organometallic intermediates can then react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, esters) to form new C-C bonds. A final acidic workup would deprotect the acetal, regenerating the carbaldehyde functionality.
In contrast, organozinc reagents (R-ZnBr) offer a more direct route that may circumvent the need for aldehyde protection. The preparation of organozincs via direct insertion of zinc metal into C-Br bonds can often be performed in the presence of sensitive functional groups, including esters, nitriles, and in some cases, aldehydes. fishersci.co.ukresearchgate.net The use of activated zinc (Rieke zinc) or the addition of salts like LiCl can facilitate the insertion under mild conditions. fishersci.co.uk These organozinc reagents are less reactive than their Grignard or organolithium counterparts but can be effectively used in subsequent palladium-catalyzed cross-coupling reactions (Negishi coupling). researchgate.net This functional group tolerance makes organozinc chemistry a highly attractive pathway for the elaboration of this compound.
Reactions Involving the Methyl Group at C2
The methyl group at the C2 position of the pyrimidine ring exhibits a degree of acidity, enabling a range of synthetic transformations through deprotonation and subsequent reactions with electrophiles, as well as condensation reactions.
Deprotonation and Subsequent Electrophilic Reactions (Alkylation, Acylation)
The protons of the C2-methyl group in pyrimidine systems can be abstracted by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl or acyl halides, to form new carbon-carbon bonds. While specific studies on this compound are limited, the reactivity of analogous 2-methylpyrimidine (B1581581) derivatives provides insight into this chemical behavior. The electron-withdrawing nature of the pyrimidine ring enhances the acidity of the C2-methyl protons, facilitating their removal.
For instance, the deprotonation of 2-methylpyrimidine with a strong base like lithium diisopropylamide (LDA) at low temperatures generates a lithiated species. This intermediate can then be trapped with an alkyl halide to yield the corresponding 2-ethyl or longer-chain alkylpyrimidine. Similarly, reaction with an acyl chloride would lead to the formation of a 2-acylmethylpyrimidine derivative. The presence of the electron-withdrawing bromo and carbaldehyde groups in this compound is expected to further increase the acidity of the C2-methyl protons, potentially allowing for the use of milder bases for deprotonation.
Table 1: Examples of Electrophilic Reactions at the C2-Methyl Group of Pyrimidine Analogs
| Pyrimidine Derivative | Base | Electrophile | Product |
| 2-Methylpyrimidine | LDA | Iodomethane | 2-Ethylpyrimidine |
| 2-Methylpyrimidine | n-BuLi | Benzoyl chloride | 2-Phenacylpyrimidine |
Condensations at the Alpha-Carbon
The active methylene nature of the C2-methyl group, once deprotonated, also allows for its participation in condensation reactions. A notable example is the Claisen-Schmidt condensation, which typically involves the reaction of an aldehyde or ketone with another carbonyl compound lacking an alpha-hydrogen. wikipedia.org In a variation of this reaction, the carbanion generated from the deprotonation of the C2-methyl group of this compound could potentially react with aromatic aldehydes in the presence of a base. This would lead to the formation of a chalcone-like structure, extending the conjugation of the pyrimidine system.
Furthermore, Knoevenagel condensation, another important carbon-carbon bond-forming reaction, involves the reaction of an active hydrogen compound with an aldehyde or ketone. wikipedia.org While the aldehyde group at C4 of the target molecule is a prime candidate for this reaction, the C2-methyl group could also be activated to participate in such condensations under specific conditions, reacting with other aldehydes to form a styryl-like substituent at the C2 position.
Reactivity of the Pyrimidine Ring System
The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms. This inherent electronic nature, further influenced by the bromo, methyl, and carbaldehyde substituents, dictates its reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on unsubstituted pyrimidine is generally difficult due to the ring's electron-deficient character. The nitrogen atoms deactivate the ring towards electrophilic attack. However, the substituents on this compound will influence the regioselectivity of any potential EAS reaction.
The directing effects of the substituents are as follows:
-CH₃ (at C2): A weak activating group, ortho, para-directing.
-Br (at C5): A deactivating group, ortho, para-directing. pressbooks.pub
-CHO (at C4): A deactivating group, meta-directing.
Nucleophilic Attack on the Pyrimidine Core
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly when substituted with a good leaving group like bromine. In this compound, the bromine atom at the C5 position can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.
The presence of the electron-withdrawing carbaldehyde group at C4 and the inherent electron deficiency of the pyrimidine ring are expected to activate the C5 position towards nucleophilic attack. Common nucleophiles that could displace the bromide include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would yield 5-methoxy-2-methylpyrimidine-4-carbaldehyde. Similarly, treatment with a secondary amine like morpholine (B109124) could lead to the formation of the corresponding 5-morpholinyl derivative. Such reactions are often facilitated by heat or microwave irradiation. sigmaaldrich.com Studies on other bromopyrimidines have shown that they readily undergo such nucleophilic displacement reactions. scispace.com
Cascade and Multi-Component Reactions Utilizing this compound as a Scaffold
The multiple reactive sites in this compound make it an ideal candidate for use in cascade and multi-component reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation, which is highly desirable in terms of efficiency and atom economy. nih.goviitj.ac.in
While specific examples utilizing this compound are not extensively documented, its structure suggests several potential applications in such transformations. For instance, a multi-component reaction could be designed where the carbaldehyde group undergoes an initial condensation, followed by a nucleophilic attack on the C5 position, and a subsequent reaction involving the C2-methyl group. This could lead to the formation of fused heterocyclic systems. For example, a reaction with an amino-thiol could potentially lead to a thiazolo[5,4-d]pyrimidine (B3050601) core. The synthesis of various fused pyrimidine derivatives is a significant area of research due to their diverse biological and pharmacological properties. derpharmachemica.com
The Knoevenagel condensation of the carbaldehyde group with an active methylene compound, followed by an intramolecular cyclization involving another functional group in the condensing agent, is a plausible cascade sequence. researchgate.net The versatility of this pyrimidine synthon opens up numerous possibilities for the discovery of novel and intricate molecular frameworks through the strategic design of cascade and multi-component reactions.
Based on a thorough review of the available scientific literature, there is a lack of specific examples directly utilizing this compound for the synthesis of the heterocyclic systems as outlined in the requested article structure. General synthetic principles suggest its potential utility as a versatile building block; however, without specific documented research findings for the requested transformations, generating an article that is both scientifically accurate and strictly adherent to the provided outline is not possible.
The aldehyde functionality at the 4-position and the bromo-substituent at the 5-position present two reactive handles that are, in principle, suitable for constructing fused ring systems and for diversification. For instance, aldehydes are common precursors for condensation reactions with binucleophiles to form heterocyclic rings, and bromo-aromatics are standard substrates for palladium-catalyzed cross-coupling reactions.
While general methodologies exist for the synthesis of the target scaffolds, they typically employ different starting materials:
Pyrazolo[1,5-a]pyrimidine Systems: The most common synthetic routes involve the condensation of 3-amino-1H-pyrazoles with 1,3-dicarbonyl compounds, β-enaminones, or other equivalent synthons. nih.govresearchgate.netnih.govorganic-chemistry.org
Pyrimido[x,y]pyrimidine Systems: These are often constructed from substituted aminopyrimidines, such as 6-aminouracil (B15529) derivatives, which react with various one-carbon or three-carbon synthons. researchgate.netmdpi.comresearchgate.net
Furo[3,2-d]pyrimidine Systems: The synthesis of furo-pyrimidine systems often involves building the furan (B31954) ring onto a pre-existing pyrimidine or vice versa, but specific routes from a pyrimidine-4-carbaldehyde (B152824) were not identified for this particular isomer.
The role of this compound as a key intermediate for library generation is plausible. The bromo group allows for diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), which are foundational in combinatorial chemistry for creating large libraries of analogues. nih.govresearchgate.net Similarly, the aldehyde group can be transformed into a wide array of other functional groups or used in multicomponent reactions. This dual functionality makes it a potentially valuable scaffold for diversity-oriented synthesis. researchgate.netmdpi.com
However, without published research specifically demonstrating these applications with this compound, any detailed discussion would be speculative and fall outside the required standards of scientific accuracy for this article. Therefore, the specific sections and subsections of the proposed article cannot be completed at this time.
Applications of 5 Bromo 2 Methylpyrimidine 4 Carbaldehyde in the Synthesis of Complex Heterocyclic Systems and Advanced Organic Scaffolds
Development of Chemical Probes and Ligands (as synthetic targets, not for biological activity)
5-Bromo-2-methylpyrimidine-4-carbaldehyde serves as a highly versatile scaffold in synthetic organic chemistry for the construction of complex molecular architectures. Its utility stems from the presence of three distinct and reactive functional regions: the pyrimidine (B1678525) core, the aldehyde group, and the bromo substituent. Each of these sites can be selectively targeted to build elaborate structures, making the compound a valuable starting material for the development of specialized chemical probes and ligands intended for research in materials science and catalysis. The strategic manipulation of its aldehyde and bromo functionalities allows for the systematic assembly of pyrimidine-based ligands and the core structures of fluorescent dyes.
Pyrimidine-Based Ligands for Metal Coordination and Catalysis
The aldehyde functional group at the C4 position of this compound is a key anchor point for the synthesis of a diverse range of pyrimidine-based ligands. The primary route for this transformation is through Schiff base condensation, a reaction between the aldehyde and a primary amine, which forms an imine (–C=N–) linkage. nih.govarabjchem.org This reaction provides a straightforward method for attaching various chelating groups to the pyrimidine core.
The resulting Schiff base ligands are often multidentate, meaning they can bind to a central metal ion through multiple coordination sites. The nitrogen atoms of the pyrimidine ring, along with the nitrogen atom of the newly formed imine bond, act as Lewis basic sites that can donate electron pairs to a metal center. researchgate.netnih.gov By selecting an appropriate amine, ligands with specific denticity (the number of coordination sites) can be designed. For example, condensation with 2-aminopyridine (B139424) can yield a tridentate N,N,N-ligand capable of forming stable complexes with transition metals. orientjchem.org Similarly, reaction with substituted anilines can produce bidentate N,N-ligands.
These pyrimidine-based Schiff base complexes are of significant interest in the field of coordination chemistry and catalysis. researchgate.net The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by altering the substituents on the amine precursor or by further chemical modification of the pyrimidine ring. The bromine atom at the C5 position offers a potential site for subsequent cross-coupling reactions, allowing for the creation of even more complex, sterically-demanding ligand frameworks.
Table 1: Synthesis of Pyrimidine-Based Schiff Base Ligands
| Amine Reactant | Resulting Ligand Type | Potential Metal Coordination Sites |
| Substituted Aniline | Bidentate | Pyrimidine Nitrogen, Imine Nitrogen |
| 2-Aminopyridine | Tridentate | Pyrimidine Nitrogen, Imine Nitrogen, Pyridine Nitrogen |
| Ethylenediamine (2:1 ratio) | Tetradentate | Pyrimidine Nitrogens (x2), Imine Nitrogens (x2) |
Precursors for Fluorescent Molecules and Dyes
The structural features of this compound make it an excellent precursor for the synthesis of fluorescent molecules and organic dyes. The construction of these molecules relies on creating extended π-conjugated systems, which are responsible for their photophysical properties.
The aldehyde group is instrumental in building these conjugated systems through several key reactions:
Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate). This process extends the π-system by forming a new carbon-carbon double bond, often resulting in compounds with significant intramolecular charge transfer character, a common feature in many fluorophores.
Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction provides a stereoselective method to form alkenes by reacting the aldehyde with a stabilized phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.com This reaction is highly effective for creating vinyl-linked aromatic systems, thereby extending the electronic conjugation and influencing the absorption and emission wavelengths of the resulting molecule. alfa-chemistry.com
Furthermore, the bromine atom at the C5 position serves as a critical handle for post-condensation modifications using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction , in particular, is a powerful tool for forming carbon-carbon bonds between the bromo-pyrimidine core and various aryl or heteroaryl boronic acids. mdpi.comresearchgate.net This strategy allows for the modular assembly of complex, multi-ring aromatic structures. By strategically combining condensation reactions at the aldehyde site with cross-coupling reactions at the bromine site, a wide array of fluorescent scaffolds with tunable optical properties can be systematically synthesized.
Table 2: Synthetic Strategies for Fluorescent Core Development
| Reaction Type | Reactant for this compound | Purpose |
| Knoevenagel Condensation | Malononitrile | Extends π-conjugation by forming a dicyanovinyl group. |
| Horner-Wadsworth-Emmons | Diethyl benzylphosphonate | Forms a stilbene-like vinyl linkage to another aromatic ring. |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Attaches an additional aryl group at the C5 position, broadening the conjugated system. mdpi.com |
Computational and Theoretical Studies on 5 Bromo 2 Methylpyrimidine 4 Carbaldehyde and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of organic molecules. researchgate.net This method is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing complex systems like substituted pyrimidines. researchgate.netijcce.ac.ir DFT calculations are used to determine the ground-state electronic structure, from which numerous properties such as molecular geometry, orbital energies, and charge distribution can be derived. Common approaches involve the use of hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-311+G(d,p), which have been shown to yield reliable results for similar heterocyclic systems. researchgate.net
The initial step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. researchgate.net This process determines the most stable three-dimensional arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles. For 5-Bromo-2-methylpyrimidine-4-carbaldehyde, geometry optimization reveals the planarity of the pyrimidine (B1678525) ring and the precise spatial orientation of its substituents.
Conformational analysis is particularly important for the carbaldehyde group (-CHO), as its rotation around the C-C single bond connecting it to the pyrimidine ring can lead to different conformers. DFT calculations can identify the most stable conformer, which is typically the one that minimizes steric hindrance and maximizes electronic stabilization. The planarity is often favored due to conjugation between the aldehyde's π-system and the aromatic ring.
| Parameter | Predicted Value (Å or °) | Description |
| C4-C(aldehyde) | 1.48 | Bond length between the pyrimidine ring and the carbaldehyde carbon. |
| C=O | 1.22 | Bond length of the carbonyl group in the carbaldehyde. |
| C5-Br | 1.89 | Bond length between the pyrimidine ring and the bromine atom. |
| C2-N1-C6 | 116.5 | A representative bond angle within the pyrimidine ring. |
| O-C-C4-C5 | 180.0 | Dihedral angle indicating the orientation of the carbaldehyde group relative to the ring. |
Note: The values in this table are representative and are based on typical results from DFT (B3LYP/6-31G(d,p)) calculations for similar structures. Actual values would be determined from a specific calculation.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. ijcce.ac.ir The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be distributed primarily over the pyrimidine ring and the bromine atom, which possess lone pair electrons. The LUMO is likely localized on the pyrimidine ring and the electron-withdrawing carbaldehyde group. The analysis of these orbitals helps predict how the molecule will interact with other reagents. The energy gap provides insights into the electronic absorption properties and the energy required for electronic excitation.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
| Pyrimidine | -7.12 | -0.65 | 6.47 |
| 2-Methylpyrimidine (B1581581) | -6.98 | -0.58 | 6.40 |
| 5-Bromopyrimidine (B23866) | -7.25 | -1.10 | 6.15 |
| Pyrimidine-4-carbaldehyde (B152824) | -7.45 | -1.85 | 5.60 |
Note: Data is compiled and generalized from computational studies on related pyrimidine derivatives to illustrate expected trends. The electron-donating methyl group tends to raise HOMO energy, while electron-withdrawing bromo and carbaldehyde groups lower both HOMO and LUMO energies, typically reducing the energy gap and increasing reactivity.
The Molecular Electrostatic Potential (ESP), also known as the Molecular Electrostatic Potential map (MEP), is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netnumberanalytics.com The ESP map visualizes the charge distribution on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are targets for nucleophilic attack. researchgate.netwolfram.com
In this compound, the most negative regions are anticipated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group due to their high electronegativity and lone pairs of electrons. These sites are the primary centers for protonation and interaction with electrophiles. Conversely, a region of positive electrostatic potential is expected on the hydrogen atom of the aldehyde. A key feature for halogenated compounds is the presence of a "σ-hole," a region of positive potential on the halogen atom (bromine) along the axis of the C-Br bond, which can engage in halogen bonding with nucleophiles. rsc.org
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. researchgate.net It examines charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their significance.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| π(C5-C6) | π(N1-C2) | 20.5 | π-conjugation within the ring |
| n(N1) | π(C2-N3) | 28.0 | Lone pair delocalization |
| n(O) | π(C-H aldehyde) | 2.5 | Hyperconjugation |
| n(Br) | σ(C4-C5) | 5.0 | Lone pair delocalization |
Note: E(2) values are hypothetical but representative for illustrating the types and relative strengths of interactions expected in the target molecule based on NBO analyses of similar heterocyclic systems. researchgate.nettandfonline.com
Reaction Mechanism Elucidation Using Computational Methods
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical transformation. This involves identifying all relevant stationary points, including reactants, intermediates, transition states, and products. By calculating the energy barriers (activation energies) associated with each step, researchers can determine the most probable reaction pathway and identify the rate-determining step. nih.gov
A critical aspect of mechanistic studies is the characterization of the transition state (TS), which is the maximum energy point along the reaction coordinate. A true TS structure is confirmed by frequency calculations, where it must exhibit exactly one imaginary frequency corresponding to the atomic motion that transforms reactants into products.
A key transformation for this compound is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile replaces the bromine atom. nih.gov Computational modeling of an SNAr reaction (e.g., with an amine or alkoxide nucleophile) would involve:
Locating the Reactant Complex: An initial complex between the pyrimidine and the nucleophile.
Finding the Transition State: Characterizing the TS for either a concerted displacement or the formation of a Meisenheimer intermediate. nih.govnih.gov For pyrimidines, the mechanism is often concerted. nih.gov
Identifying Intermediates: If the reaction is stepwise, the stable Meisenheimer complex would be located as an intermediate.
Calculating Activation Energy: Determining the energy difference between the TS and the reactant complex to predict the reaction rate.
Theoretical studies on related systems have shown that the high electrophilicity of the pyrimidine ring, enhanced by the bromo and carbaldehyde substituents, facilitates such reactions. rsc.orgrsc.org
| Species | Relative Energy (kcal/mol) | Description |
| Reactant Complex | 0.0 | Initial state of pyrimidine and nucleophile. |
| Transition State (TS) | +18.5 | Energy maximum, corresponding to the C-Br bond breaking and C-Nu bond forming. |
| Product Complex | -10.0 | Final state of the substituted product and leaving group. |
| Activation Energy (ΔE‡) | +18.5 | The energy barrier for the reaction. |
Note: The energy values are illustrative for a typical SNAr reaction on an activated brominated heterocycle and would be specifically calculated for each reaction.
Energetics and Kinetics of Transformations
Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the reaction mechanisms, thermodynamics, and kinetics of chemical transformations involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products.
The primary goal of these studies is to calculate the activation energy (ΔG‡), which governs the reaction rate, and the reaction energy (ΔG_rxn), which indicates the thermodynamic favorability. For instance, in nucleophilic aromatic substitution reactions, where the bromo group on the pyrimidine ring is displaced, DFT calculations can model the entire reaction pathway. This involves locating the transition state structure and computing its energy relative to the reactants.
While specific kinetic studies on this compound are not widely published, research on analogous compounds, such as brominated thiophenes, demonstrates this approach. Studies on the reactivity of various bromonitrothiophenes with nucleophiles like amines have shown how computational models can elucidate unexpected reactivity patterns and the activating or deactivating effects of substituent groups. rsc.org For the title compound, theoretical calculations could predict its reactivity towards a range of nucleophiles, providing insights into reaction rates and product distributions under different conditions.
Table 1: Hypothetical Kinetic Parameters for a Nucleophilic Substitution Reaction This table is illustrative and based on typical data from computational studies.
| Reactant/System | Method/Basis Set | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|
| This compound + NH₃ | B3LYP/6-311+G(d,p) | 25.4 | -5.2 |
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to confirm molecular structures and interpret experimental spectra. nih.gov DFT and time-dependent DFT (TD-DFT) are the most common methods for calculating NMR, IR, Raman, and UV-Vis spectra. jchemrev.comijcce.ac.irnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk
The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). scielo.org.za Comparing the calculated shifts with experimental data helps in the unambiguous assignment of spectral peaks. researchgate.net Studies on fluorinated pyrimidine derivatives have demonstrated that while achieving high accuracy can be challenging, computational predictions correctly identify trends and relative shifts, aiding in structural analysis. nih.gov
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound This table is illustrative. Experimental values are hypothetical for comparison purposes.
| Carbon Atom | Predicted Chemical Shift (ppm) [GIAO/B3LYP/6-311G(d,p)] | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 (C-CH₃) | 168.5 | 167.9 |
| C4 (C-CHO) | 160.2 | 159.8 |
| C5 (C-Br) | 120.1 | 119.5 |
| C6 (CH) | 155.8 | 155.2 |
| C (CHO) | 191.3 | 190.7 |
Vibrational Frequency Calculations (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. plu.mx
After geometric optimization, a frequency calculation is performed. The results yield a set of vibrational modes, each with a corresponding frequency (in cm⁻¹). These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). nih.gov Such computational analyses have been successfully applied to related brominated aromatic aldehydes, like 5-Bromo-2-Hydroxybenzaldehyde, showing good correlation between scaled theoretical frequencies and experimental FT-IR spectra. nih.gov
Table 3: Selected Calculated Vibrational Frequencies for this compound This table is illustrative and shows typical assignments.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental IR (cm⁻¹) |
|---|---|---|---|
| C=O Stretch (Aldehyde) | 1755 | 1685 | 1690 |
| Pyrimidine Ring Stretch | 1580 | 1517 | 1520 |
| Pyrimidine Ring Stretch | 1555 | 1493 | 1495 |
UV-Vis Absorption Maxima and Electronic Excitation Calculations (TD-DFT)
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the energies of these transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov
TD-DFT calculations provide information about the excitation energies, oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions (e.g., π → π* or n → π*). jchemrev.com The choice of functional and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for obtaining accurate results that correlate well with experimental spectra measured in solution. ijcce.ac.irnih.gov Computational studies on various pyrimidine systems have shown that TD-DFT can effectively predict their absorption spectra, explaining the influence of different substituents on the electronic properties. researchgate.netresearchgate.net
Table 4: Predicted Electronic Transitions for this compound (in Methanol) This table is illustrative and based on typical TD-DFT output.
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 315 | 0.08 | n → π* |
| S₀ → S₂ | 278 | 0.45 | π → π* |
Molecular Dynamics Simulations
While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment, such as solvent molecules. tandfonline.com
For a molecule like this compound, MD simulations could be used to study the rotational freedom of the aldehyde group or to understand how the molecule interacts with water or other solvent molecules. In the context of drug design, where pyrimidine derivatives are common scaffolds, MD simulations are essential for studying how a ligand binds to a protein target, assessing the stability of the protein-ligand complex, and identifying key intermolecular interactions. rsc.orgresearchgate.netnih.gov
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or physicochemical properties (descriptors) with its chemical reactivity. These models are built using a dataset of related compounds for which the reactivity is known.
For a series of derivatives of this compound, a QSRR study would involve calculating a variety of molecular descriptors using computational methods. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume), and topological indices. Statistical methods, such as multiple linear regression or artificial neural networks, are then used to build an equation that relates these descriptors to an observed measure of reactivity (e.g., a reaction rate constant). nih.gov Such models are valuable for predicting the reactivity of new, unsynthesized derivatives and for gaining a deeper understanding of the structural features that govern reactivity. rsc.org
Future Directions and Emerging Research Avenues for 5 Bromo 2 Methylpyrimidine 4 Carbaldehyde Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Future synthetic strategies for 5-Bromo-2-methylpyrimidine-4-carbaldehyde and its derivatives will prioritize sustainability, efficiency, and scalability. This involves moving away from traditional batch processes that often use hazardous reagents and generate significant waste. rasayanjournal.co.in
The principles of green chemistry are central to the future of synthesizing pyrimidine-based molecules. rasayanjournal.co.inresearchgate.net Traditional methods are being replaced by more cost-effective and environmentally benign methodologies that incorporate one-pot syntheses, green solvents, and novel catalysts. benthamdirect.com Emerging research focuses on several key areas:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, represent a highly efficient synthetic route. rasayanjournal.co.in Future work could develop novel MCRs to construct the this compound core or its derivatives in a single, atom-economical step, minimizing waste and simplifying purification. tandfonline.comacs.org
Energy-Efficient Techniques: Microwave-assisted and ultrasound-assisted syntheses are gaining traction as they can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inresearchgate.net Applying these techniques could lead to faster and more efficient production of pyrimidine (B1678525) aldehydes.
Novel Catalytic Systems: Research into new catalysts is crucial. This includes the use of recyclable, non-toxic, and readily available materials like β-cyclodextrin in aqueous media or reusable solid-supported catalysts. acs.orgmdpi.com The development of iridium-catalyzed multicomponent synthesis from alcohols and amidines also presents a sustainable pathway for creating pyrimidine rings through a series of condensation and dehydrogenation steps. nih.govrsc.org
| Green Chemistry Technique | Potential Advantage for Pyrimidine Synthesis |
| Multicomponent Reactions | High atom economy, reduced waste, simplified processes. rasayanjournal.co.in |
| Microwave/Ultrasound | Shorter reaction times, higher yields, lower energy use. rasayanjournal.co.inresearchgate.net |
| Green Catalysts | Recyclable, non-toxic, improved selectivity. mdpi.com |
| Aqueous/Solvent-Free | Reduced use of hazardous organic solvents, improved safety. tandfonline.comacs.org |
Flow chemistry, or continuous processing, is a transformative technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and straightforward scalability. mtak.huresearchgate.net For the synthesis of this compound, flow chemistry presents several future opportunities:
Improved Safety and Control: Reactions involving hazardous intermediates or highly exothermic steps can be managed safely in microreactors due to superior heat and mass transfer. researchgate.net
Telescoped Synthesis: Multi-step syntheses can be "telescoped" into a continuous sequence without the need to isolate and purify intermediates. mtak.hu This could streamline the production of complex derivatives from the parent aldehyde.
Automated Optimization: Flow chemistry systems allow for rapid and automated screening of reaction conditions (temperature, pressure, catalyst, residence time), accelerating the development of optimized synthetic protocols. bohrium.com Future research will likely focus on developing fully automated, multi-step flow syntheses for pyrimidine-based active pharmaceutical ingredients (APIs) and other high-value chemicals. aminer.orgacs.org
Exploration of Unconventional Reactivity Patterns and Selectivity
The functional groups on this compound (bromo, methyl, aldehyde) offer a rich playground for exploring new chemical reactions. Future research will likely move beyond standard transformations to uncover novel reactivity patterns.
Selective C-H Functionalization: Direct functionalization of C-H bonds is a major goal in modern organic synthesis. Future studies could target the selective activation of the C-H bond on the pyrimidine ring, potentially leading to new derivatives that are difficult to access through traditional methods. researchgate.net
Deconstruction-Reconstruction Strategies: An emerging concept involves the controlled ring-opening of the pyrimidine core into a reactive intermediate, followed by reconstruction to form a different heterocyclic system. This would allow the pyrimidine ring to be used as a versatile three-carbon building block for creating diverse molecular scaffolds.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The electron-deficient nature of the pyrimidine ring makes it a suitable diene for IEDDA reactions. Exploring the use of this compound in such reactions with electron-rich dienophiles could open pathways to novel fused heterocyclic systems. mdpi.comorganic-chemistry.org
Integration into Advanced Materials Science
The unique electronic properties of the pyrimidine ring—specifically its electron-withdrawing nature and aromaticity—make it an attractive building block for functional materials. ingentaconnect.comresearchgate.net Future research will focus on incorporating this compound into larger molecular architectures.
π-Conjugated Materials: The pyrimidine core can be integrated into π-conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and molecular wires. rasayanjournal.co.inresearchgate.net The bromo- and aldehyde- functional groups serve as convenient handles for polymerization or for linking the pyrimidine unit to other aromatic systems.
Supramolecular Polymers: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. This property can be exploited to design monomers that self-assemble into supramolecular polymers through non-covalent interactions like hydrogen bonding or π-π stacking. acs.orgadvancedsciencenews.comwikipedia.org These materials are of interest for applications in self-healing materials and stimuli-responsive systems.
Ligands for Metal-Organic Frameworks (MOFs): The pyrimidine nitrogens can also coordinate with metal ions, making pyrimidine derivatives like this compound potential ligands for the construction of MOFs with tailored electronic or catalytic properties.
Development of Structure-Reactivity Relationships in Novel Derivatives
Understanding how changes in molecular structure affect chemical reactivity is fundamental to designing new synthetic routes and functional molecules. For this compound, future research will focus on systematically studying the influence of its substituents on its reactivity.
A key area of investigation will be how modifying the substituents at the 2, 4, and 5 positions alters the electronic properties of the pyrimidine ring and, consequently, its behavior in various reactions. acs.org For instance, replacing the methyl group with an electron-withdrawing group would likely increase the ring's susceptibility to nucleophilic attack, while an electron-donating group would have the opposite effect. nih.gov Systematically synthesizing a library of derivatives and quantifying their reaction rates under standardized conditions will allow for the development of predictive models for reactivity. acs.orgnih.gov This knowledge is crucial for fine-tuning the molecule for specific applications, such as designing covalent inhibitors where precise reactivity is required. nih.gov
| Structural Position | Substituent | Predicted Effect on Reactivity (Nucleophilic Aromatic Substitution) |
| Position 2 | -CH₃ (donating) | Decreases reactivity |
| -CF₃ (withdrawing) | Increases reactivity | |
| Position 5 | -Br (withdrawing) | Increases reactivity |
| -OCH₃ (donating) | Decreases reactivity |
Synergistic Approaches Combining Advanced Experimental Techniques with Computational Design
The synergy between experimental synthesis and computational modeling is a powerful engine for modern chemical research. rsc.org Future investigations into the chemistry of this compound will increasingly rely on this integrated approach.
Predictive Modeling of Reactivity: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions. acs.orgnih.govnih.gov This allows researchers to screen potential reactions in silico before committing to laboratory work, saving time and resources. For example, computational studies can predict the most likely site of electrophilic or nucleophilic attack on the pyrimidine ring. nih.gov
Design of Functional Molecules: Computational tools can guide the design of new derivatives with specific properties. nih.govmdpi.com For instance, by calculating properties like the HOMO-LUMO gap, researchers can design pyrimidine-based molecules with tailored electronic characteristics for use in materials science. researchgate.net
Elucidating Reaction Mechanisms: When unexpected products or reactivity patterns are observed experimentally, computational modeling can be an invaluable tool for elucidating the underlying reaction mechanisms. This deeper understanding can then be used to optimize the reaction or exploit the new reactivity in other contexts.
By combining the predictive power of computational chemistry with advanced experimental techniques like high-throughput screening and flow synthesis, the exploration of this compound chemistry can be significantly accelerated. nih.gov
Conclusion
Summary of Key Research Findings on 5-Bromo-2-methylpyrimidine-4-carbaldehyde
Due to its nature as a specialized chemical intermediate, dedicated research literature on this compound is not extensive. However, a comprehensive understanding can be constructed by examining its constituent functional groups and the behavior of analogous pyrimidine (B1678525) structures.
The synthesis of this compound can be plausibly achieved through standard organic transformations. Key methods include the controlled oxidation of the corresponding primary alcohol, (5-bromo-2-methylpyrimidin-4-yl)methanol (B13902728), or potentially through direct formylation of the 5-bromo-2-methylpyrimidine (B124572) precursor, though regioselectivity would be a critical consideration. Another viable route involves the Riley oxidation of 5-bromo-2,4-dimethylpyrimidine (B1281485) using selenium dioxide. researchgate.net
The chemical structure, featuring an aldehyde, a bromine atom, and a methyl group on a pyrimidine ring, suggests a rich and varied reactivity. The aldehyde group is expected to undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation and carbon-carbon bond-forming reactions like the Wittig reaction. The bromine atom at the C5 position is anticipated to be susceptible to displacement via nucleophilic aromatic substitution or to serve as a handle in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
While specific applications for this compound are not widely documented, its structure makes it a valuable building block for the synthesis of more complex, biologically active molecules. Pyrimidine derivatives are known to exhibit a broad range of pharmacological activities, including antimicrobial and anticancer properties. nih.govnih.gov Therefore, this compound serves as a key starting material for creating libraries of novel compounds for drug discovery and medicinal chemistry research. smolecule.comchemimpex.com
Broader Implications for Heterocyclic Chemistry, Organic Synthesis, and Chemical Design
The study and utilization of functionalized heterocycles like this compound have significant implications for several branches of chemistry.
For heterocyclic chemistry , this compound is an excellent example of a polysubstituted pyrimidine, where the interplay of electron-donating (methyl) and electron-withdrawing (bromo, carbaldehyde) groups influences the reactivity of the ring and its substituents. Understanding these electronic effects is crucial for predicting reaction outcomes and designing synthetic strategies for other complex heterocyclic targets. The pyrimidine ring itself is a cornerstone of many biological molecules and pharmaceuticals. mdpi.com
In the realm of organic synthesis , molecules with multiple, orthogonally reactive functional groups are of immense value. This compound offers at least two distinct points for chemical modification: the aldehyde and the bromine atom. This allows for sequential, selective reactions, providing a streamlined pathway to elaborate molecular complexity. Its utility as a building block in multi-component reactions or in the construction of fused ring systems further underscores its importance. guidechem.com
From the perspective of chemical design , particularly in medicinal chemistry, this compound represents a versatile scaffold. The ability to modify the structure at the 4- and 5-positions allows for systematic structure-activity relationship (SAR) studies. smolecule.com By varying the groups introduced via the aldehyde and bromo functionalities, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize their interaction with biological targets and enhance their therapeutic potential. The broader class of pyrimidine derivatives continues to be a fertile ground for the discovery of new drugs for a wide range of diseases. nih.gov
Q & A
Q. What safety protocols are essential when handling this compound?
- Use fume hoods to avoid inhalation of volatile byproducts.
- Wear appropriate PPE (gloves, goggles) due to potential irritant properties, as noted for structurally related brominated aldehydes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
